molecular formula C22H24N4O5S B2998189 4-oxo-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)-4H-chromene-2-carboxamide CAS No. 1021248-03-2

4-oxo-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)-4H-chromene-2-carboxamide

Cat. No. B2998189
CAS RN: 1021248-03-2
M. Wt: 456.52
InChI Key: GZPREIBOIIZELN-UHFFFAOYSA-N
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Description

4-oxo-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)-4H-chromene-2-carboxamide is a useful research compound. Its molecular formula is C22H24N4O5S and its molecular weight is 456.52. The purity is usually 95%.
BenchChem offers high-quality 4-oxo-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)-4H-chromene-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-oxo-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)-4H-chromene-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

This compound is involved in the synthesis of heterocyclic compounds, which are a focal point of research due to their potential in various applications. One study highlights the synthesis of substituted pyrazolo[4,3-c]pyridine-3-ols, novel fused heterobicycles, using a method that could potentially involve similar compounds (Karthikeyan, Vijayakumar, & Sarveswari, 2014). Another research focuses on the crystallization and polymorphism of 4-oxo-N-phenyl-4H-chromene-2-carboxamide derivatives, providing insights into their structural properties (Reis et al., 2013).

Anticancer Activity

The compound's derivatives have been explored for their potential anticancer activity. A paper describes the design and synthesis of novel sulfones with biologically active hydrazides, hydrazonoyl cyanide, 1,2-dihydropyridines, chromene, and benzochromene moieties starting from a related compound. These compounds showed promising in vitro anticancer activity against the breast cancer cell line MCF7 (Bashandy et al., 2011). Another study synthesized compounds that exhibited better anti-proliferative activities than curcumin, a known anticancer drug, against human breast cancer cell lines and human embryonic kidney cells. Molecular docking with active compounds against Bcl-2 protein showed good binding affinity, indicating the potential of these compounds in cancer treatment (Parveen et al., 2017).

Chemical Reactions and Molecular Interactions

Research into the chemical reactivity of similar compounds revealed that ethyl 2-oxo-3-(4-oxo-4Н-chromen-2-yl)propanoates reacted with S-methylisothiosemicarbazide hydroiodide, forming distinct products depending on the reaction conditions, showing the compound's versatility in synthetic chemistry (Vetyugova et al., 2018).

Enantioselective Catalysis

The compound's derivatives have also been used as catalysts. l-Piperazine-2-carboxylic acid derived N-formamides, for instance, have been developed as highly enantioselective Lewis basic catalysts for hydrosilylation of N-aryl imines with trichlorosilane. This research highlights the critical role of the arene sulfonyl group for the catalyst's high enantioselectivity, achieving high yields and enantioselectivities for a broad range of substrates (Wang et al., 2006).

properties

IUPAC Name

4-oxo-N-[3-(4-pyridin-2-ylpiperazin-1-yl)sulfonylpropyl]chromene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O5S/c27-18-16-20(31-19-7-2-1-6-17(18)19)22(28)24-10-5-15-32(29,30)26-13-11-25(12-14-26)21-8-3-4-9-23-21/h1-4,6-9,16H,5,10-15H2,(H,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZPREIBOIIZELN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)CCCNC(=O)C3=CC(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-oxo-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)-4H-chromene-2-carboxamide

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